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Diseasellnjury Key Findings on Efficacy & Experimental Subjects &

Model Mechanism Dosing

| Ulcerative Colitis [1] [2] | - Reversed cell apoptosis.

| Bax, | cleaved caspase-3, t Bcl-2.

Inhibited nuclear translocation of NF-kB p65.

| LPS-induced IL-6 and TNF-a. | - In vitro: LPS-induced rat colonic smooth muscle cells.

In vivo: TNBS-induced rat model. EsA at 20 mg/kg via intraperitoneal injection for 10 days. | | Acute
Liver Injury [3] | - Attenuated histopathological damage.

I Serum AST and ALT levels.

| Hepatic TNF-q, IL-1[3, IL-6 mRNA.

Inhibited phospho-IkBa and phospho-ERK.

Activated PPAR-y. | - In vitro: CCl4-challenged human LO2 hepatocytes. ESA at 2.5-5 mg/L.
In vivo: CCl4 and GalN/LPS-induced mouse model. | | General Anti-inflammatory [4] [5] | -
Suppresses inflammatory responses in LPS-induced acute lung injury (ALI).

Inhibits the NF-kB and MAPK signaling pathways. | - Evidence from compound description and
review articles. |

Detailed Experimental Protocols
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The robustness of the data on EsA is supported by well-established experimental methodologies. Here are the

protocols from the key studies cited above.

¢ In Vitro Model of Ulcerative Colitis [1] [2]:

o Cell Culture: Rat colonic smooth muscle cells (SMCs) were isolated and cultured.

o Inflammation Induction: Cells were treated with Lipopolysaccharide (LPS) to induce an
inflammatory state.

o EsA Treatment: LPS-stimulated SMCs were co-treated with ESA.

o Assessments:

Viability/Proliferation: MTT assay and EdU staining.

Apoptosis: Flow cytometry and TUNEL staining.

Protein Expression: Western blotting for Bax, Bcl-2, cleaved caspase-3, and NF-kB p6b5.
Cytokine Measurement: ELISA for IL-6 and TNF-a.

NF-kB Localization: Immunofluorescence staining to visualize p65 nuclear translocation.

¢ In Vivo Model of Acute Liver Injury [3]:

o Animal Modeling: Male C57BL/6 mice were administered CCl4 or GalN/LPS to induce acute
liver injury.

o EsA Treatment: Mice were treated with ESA.

o Sample Collection: Blood serum and liver tissue were collected for analysis.

o Assessments:

Liver Function: Serum ALT and AST levels measured.

Histopathology: Liver tissue sections examined for damage.

Oxidative Stress: Measurement of MDA release and GSH-Px activity in liver tissue.
Inflammation: mRNA expression of TNF-a, IL-1[3, and IL-6 quantified from liver tissue.
Pathway Analysis: Western blotting for P-IkBa and P-ERK.

EsA in the NF-kB Signaling Pathway

The following diagram synthesizes findings from multiple studies to illustrate the proposed molecular

mechanism by which EsA inhibits the NF-kB pathway and exerts its anti-inflammatory and anti-apoptotic

effects.
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Broader Pharmacological Profile

Beyond the NF-kB pathway, research indicates that EsA has a multi-targeted pharmacological profile, which

enhances its therapeutic potential [5].

¢ Anti-inflammatory Effects: EsA has been shown to inhibit the production of various pro-
inflammatory mediators, including COX-2, iNOS, IL-1f3, IL-12, and PGEZ2 in different cell types like
microglia and macrophages.

e Other Signaling Pathways: EsA's anti-inflammatory and protective effects also involve the
modulation of other critical pathways, such as PPAR-y activation (evident in acute liver injury and
nephritis models) [3] and inhibition of the MAPK pathway (including ERK, JNK, and p38) [4] [5].

In summary, experimental data strongly supports Esculentoside A as an effective NF-kB inhibitor with a
well-defined mechanism of action. Its ability to also modulate PPAR-y and MAPK pathways makes it a

compelling multi-target natural product for further research and drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/b1550933#esculentoside-a-nf-b-inhibition-efficacy
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1550933?utm_src=pdf-bulk
https://www.smolecule.com/products/s1550933?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

